molecular formula C9H27AsO3Si3 B14636650 Arsenous acid, tris(trimethylsilyl) ester CAS No. 55429-29-3

Arsenous acid, tris(trimethylsilyl) ester

Cat. No.: B14636650
CAS No.: 55429-29-3
M. Wt: 342.49 g/mol
InChI Key: CWZNQWMMDOIFQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of arsenous acid, tris(trimethylsilyl) ester typically involves the reaction of arsenous acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction can be represented as follows:

As(OH)3+3TMSClAs(O-TMS)3+3HCl\text{As(OH)}_3 + 3 \text{TMSCl} \rightarrow \text{As(O-TMS)}_3 + 3 \text{HCl} As(OH)3​+3TMSCl→As(O-TMS)3​+3HCl

where TMSCl represents trimethylsilyl chloride and As(O-TMS)₃ represents this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Arsenous acid, tris(trimethylsilyl) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as alcohols or amines .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield arsenic acid derivatives, while reduction with sodium borohydride can produce arsenic trihydride .

Mechanism of Action

The mechanism of action of arsenous acid, tris(trimethylsilyl) ester involves the interaction of the trimethylsilyl groups with hydroxy groups in target molecules, leading to the formation of silyl ethers. This process protects the hydroxy groups from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the trimethylsilyl groups and their ability to form stable silyl ethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arsenous acid, tris(trimethylsilyl) ester is unique in its ability to protect hydroxy groups while incorporating arsenic into the molecular structure. This dual functionality makes it valuable in specific synthetic applications where both silylation and arsenic incorporation are desired .

Properties

CAS No.

55429-29-3

Molecular Formula

C9H27AsO3Si3

Molecular Weight

342.49 g/mol

IUPAC Name

tris(trimethylsilyl) arsorite

InChI

InChI=1S/C9H27AsO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3

InChI Key

CWZNQWMMDOIFQC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[As](O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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